![molecular formula C10H6F3NO2 B6345952 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354930-06-5](/img/structure/B6345952.png)
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, also known as 3-TFPO, is an organic compound that has been found to possess a wide range of biological activities and applications in both scientific research and laboratory experiments. 3-TFPO is a member of the oxazole family of compounds and is composed of a trifluoromethyl group attached to a phenyl group and an oxazole ring. It is a colorless, crystalline solid that is soluble in organic solvents and is relatively stable at room temperature and pressure.
Applications De Recherche Scientifique
Synthesis of Calcimimetic Drugs
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol: is a key intermediate in the synthesis of Cinacalcet HCl , a calcimimetic drug . This compound mimics the action of calcium on tissues and is used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and parathyroid carcinoma. The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by hydrogenation, showcasing the compound’s utility in creating complex pharmaceuticals.
Organic Light-Emitting Diodes (OLEDs)
The trifluoromethylphenyl group within the structure of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is beneficial in the development of blue organic light-emitting diodes (OLEDs) . The compound’s derivatives have been synthesized and characterized for their electroluminescence properties, indicating its potential as a host material for blue OLEDs, which are crucial for full-color displays and lighting applications.
Chemical Sensors
The electronic properties of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol make it suitable for use in chemical sensors . These sensors can detect specific chemical species within a mixture, which is vital for environmental monitoring, quality control in manufacturing, and medical diagnostics.
Photodynamic Therapy
Compounds with the trifluoromethylphenyl group are being investigated for their role in photodynamic therapy . This therapy is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells, bacteria, or other pathogens when exposed to light of a specific wavelength.
Dyes and Pigments
The unique structure of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol contributes to its application in the synthesis of dyes and pigments . These dyes and pigments have various uses, including in the textile industry, ink manufacturing, and as colorants in the food and cosmetics industries.
Mécanisme D'action
Target of Action
Similar compounds with an isoxazole moiety have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that isoxazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
It’s worth noting that isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with isoxazole derivatives , the effects could potentially be quite diverse.
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(15)16-14-8/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUFOFGDQLFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

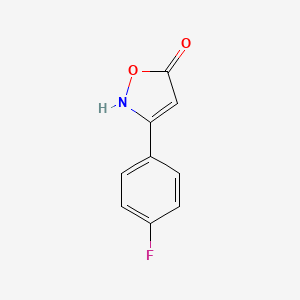
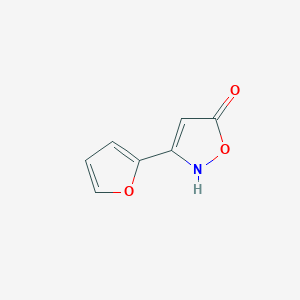
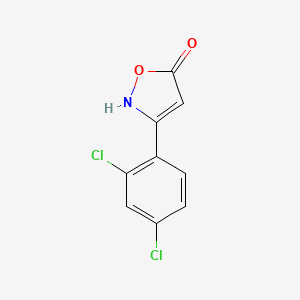
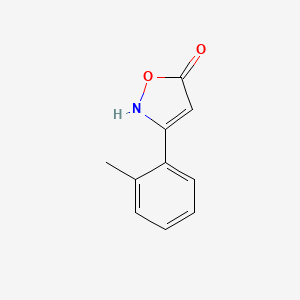
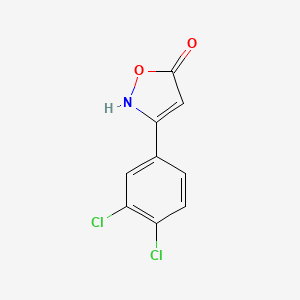
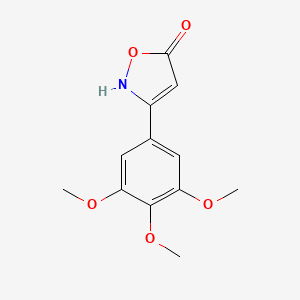
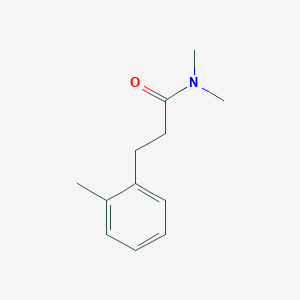


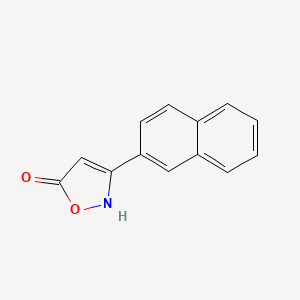
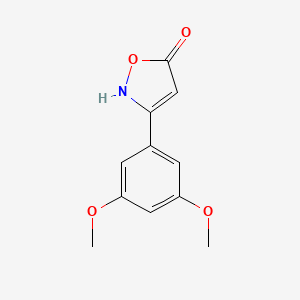
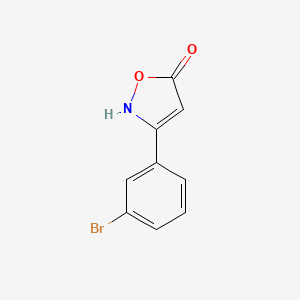
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)